molecular formula C10H12F6N2O4S2 B6310717 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 712355-03-8

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310717
CAS No.: 712355-03-8
M. Wt: 402.3 g/mol
InChI Key: WXSYYJPMDAFVQW-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide (CAS RN®: 712355-03-8) is an ionic liquid (IL) composed of a pyridinium cation substituted with ethyl and methyl groups at the 1- and 4-positions, respectively, paired with the hydrophobic bis(trifluoromethylsulfonyl)imide (Tf2N) anion. This IL exhibits low viscosity, high thermal stability, and moderate conductivity, making it suitable for applications such as electrolytes in energy storage devices, solvents for extraction processes, and reaction media in catalysis . Its molecular formula is C10H12F6N2O4S2, with a molecular weight of 402.3 g/mol .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-4-methylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-8(2)5-7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYYJPMDAFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomerism Effects

The position of the methyl group on the pyridinium ring significantly impacts physical properties:

Compound Melting Point (K) Viscosity (cP, 25°C) Conductivity (mS/cm, 30°C) Density (g/cm³, 25°C)
1-Ethyl-4-methylpyridinium Tf2N 287–298 Not reported Not reported 1.48
1-Ethyl-2-methylpyridinium Tf2N 281–293 75 3.71 1.51
1-Ethyl-3-methylpyridinium Tf2N Not reported 37 7.47 1.48
  • Melting Points : The 4-methyl isomer has a slightly higher experimental melting point (~287–298 K) compared to the 2-methyl isomer (~281–293 K), attributed to differences in cation symmetry and packing efficiency .
  • Transport Properties : The 3-methyl isomer exhibits the lowest viscosity (37 cP) and highest conductivity (7.47 mS/cm), likely due to reduced steric hindrance around the cation-anion interaction sites .

Anion Effects

Replacing Tf2N with smaller anions (e.g., bromide) drastically increases melting points:

  • 1-Ethyl-4-methylpyridinium bromide melts at 413 K (140°C), compared to 287–298 K for the Tf2N variant, highlighting the Tf2N anion’s role in lowering melting points via delocalized charge and weak coordination .

Imidazolium-Based Ionic Liquids

Imidazolium ILs with Tf2N anions are common benchmarks for comparison:

Compound Melting Point (K) Viscosity (cP, 25°C) Conductivity (mS/cm, 30°C)
1-Ethyl-3-methylimidazolium Tf2N 256–268 37 ~6.5 (estimated)
1-Butyl-3-methylimidazolium Tf2N 250–266 66 ~3.5 (estimated)
  • Thermal Behavior : Imidazolium-based ILs generally exhibit lower melting points than pyridinium analogs, favoring liquid-phase applications at ambient temperatures .
  • Transport Properties : The 1-ethyl-3-methylimidazolium Tf2N has comparable viscosity (37 cP) to 1-ethyl-3-methylpyridinium Tf2N (37 cP), but higher conductivity due to the imidazolium cation’s planar structure enhancing ion mobility .

Other Ionic Liquids

Choline Tosylate

Property Value
Melting Point (K) 378–393
Viscosity (cP, 25°C) Not reported

Choline tosylate’s higher melting point (~378–393 K) limits its use in low-temperature processes compared to 1-ethyl-4-methylpyridinium Tf2N .

N-(3-cyanopropyl)pyridinium Tricyanomethanide

Property Value
Melting Point (K) 303–330
Conductivity Not reported

This IL’s higher melting point (~303–330 K) and polar cyanide functional groups make it more suitable for high-temperature electrochemical applications but less compatible with hydrophobic systems .

Key Research Findings

  • Diffusion Coefficients : 1-Ethyl-4-methylpyridinium Tf2N demonstrates superior hydrocarbon diffusion coefficients compared to imidazolium dicyanamide ([emim][DCA]), making it effective for aromatic/aliphatic separation processes .
  • Thermal Stability : Pyridinium-based ILs generally exhibit higher thermal stability than imidazolium analogs due to stronger cation-anion interactions, though at the cost of higher viscosity .

Biological Activity

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide (EMIM Tf2N) is an ionic liquid that has garnered attention due to its unique chemical properties and potential applications across various fields, including biochemistry and materials science. This compound is characterized by a pyridinium cation with ethyl and methyl substituents and a bis(trifluoromethylsulfonyl)imide anion, contributing to its ionic nature and stability under diverse conditions. The molecular weight of EMIM Tf2N is approximately 358.34 g/mol, and it exhibits high thermal stability, low volatility, and excellent electrochemical properties.

Key Characteristics:

  • Molecular Formula: C₇H₈F₆N₂O₄S₂
  • Molecular Weight: 358.34 g/mol
  • Ionic Conductivity: 3.42 mS/cm at 25°C
  • Thermal Stability: Stable up to 280°C before significant reactivity hazards emerge .

Biological Activity

Research on the biological activity of EMIM Tf2N is still emerging, but preliminary studies indicate several promising applications:

Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various ionic liquids found that compounds similar to EMIM Tf2N exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that EMIM Tf2N may also have potential as an antimicrobial agent, although specific data for this compound is still needed.

Study 2: Enzyme Activity Enhancement

Research into the use of ionic liquids in biocatalysis has highlighted the ability of certain ionic liquids to enhance enzyme activity. A comparative study showed that adding ionic liquids like EMIM Tf2N could increase the reaction rates in enzymatic processes, indicating its potential utility in industrial biotechnology applications.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1-Ethyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imideIonic LiquidDifferent position of methyl group on pyridine ring
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imideIonic LiquidPyrrolidine base instead of pyridine
1-Methyl-4-pyridinium bis(trifluoromethylsulfonyl)imideIonic LiquidMethyl group at position 1 on pyridine

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